molecular formula C42H37ClNiP2+ B3126647 Chlorobis(triphenylphosphino)phenylnickel(II) CAS No. 33571-43-6

Chlorobis(triphenylphosphino)phenylnickel(II)

Cat. No.: B3126647
CAS No.: 33571-43-6
M. Wt: 697.8 g/mol
InChI Key: KUYSUXXZQZYIIX-UHFFFAOYSA-O
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Description

Chlorobis(triphenylphosphino)phenylnickel(II) is a coordination compound with the molecular formula C42H35ClNiP2. It is a yellow powder that is insoluble in water and has a molecular weight of approximately 695.78 g/mol

Properties

IUPAC Name

benzene;chloronickel;triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSUXXZQZYIIX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClNiP2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(triphenylphosphino)phenylnickel(II) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

NiCl2+2PPh3+PhMgBrNi(Ph)(PPh3)2Cl+MgBrCl\text{NiCl}_2 + 2 \text{PPh}_3 + \text{PhMgBr} \rightarrow \text{Ni(Ph)(PPh}_3)_2\text{Cl} + \text{MgBrCl} NiCl2​+2PPh3​+PhMgBr→Ni(Ph)(PPh3​)2​Cl+MgBrCl

Industrial Production Methods

While specific industrial production methods for Chlorobis(triphenylphosphino)phenylnickel(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(triphenylphosphino)phenylnickel(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands under inert conditions.

Major Products Formed

    Oxidation: Formation of nickel(III) or nickel(IV) complexes.

    Reduction: Formation of nickel(0) or nickel(I) species.

    Substitution: Formation of new nickel complexes with different ligands.

Scientific Research Applications

Chlorobis(triphenylphosphino)phenylnickel(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chlorobis(triphenylphosphino)phenylnickel(II) exerts its effects involves coordination with various ligands and substrates. The nickel center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as bond formation or cleavage. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorobis(triphenylphosphino)phenylnickel(II) is unique due to the presence of both a phenyl ligand and triphenylphosphine ligands. This combination provides distinct electronic and steric properties, making it a versatile catalyst and a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobis(triphenylphosphino)phenylnickel(II)
Reactant of Route 2
Chlorobis(triphenylphosphino)phenylnickel(II)

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